molecular formula C7H10ClN3O2 B15300152 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride

1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride

Cat. No.: B15300152
M. Wt: 203.62 g/mol
InChI Key: UOVKOSHGGRLVPN-UHFFFAOYSA-N
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Description

1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazole core

Preparation Methods

The synthesis of 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a pyrazole derivative with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired compound. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity .

Chemical Reactions Analysis

1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H9N3O2.ClH/c1-10-5-3-8-2-4(5)6(9-10)7(11)12;/h8H,2-3H2,1H3,(H,11,12);1H

InChI Key

UOVKOSHGGRLVPN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNC2)C(=N1)C(=O)O.Cl

Origin of Product

United States

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